molecular formula C20H18N6O2S2 B11455443 Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

Cat. No.: B11455443
M. Wt: 438.5 g/mol
InChI Key: MOOMFALCAZGADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a benzothiazole moiety, a pyrimidine ring, and an ethyl ester group

Preparation Methods

The synthesis of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired product.

    Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain the target compound.

    Microwave irradiation: This technique accelerates chemical reactions by using microwave energy, leading to faster synthesis and higher yields.

    One-pot multicomponent reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product

Chemical Reactions Analysis

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Condensation: The combination of two molecules with the elimination of a small molecule, such as water or methanol

Scientific Research Applications

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of pathogens or cancer cells, leading to their death. The compound’s benzothiazole moiety is known to interact with various biological targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE can be compared with other benzothiazole derivatives, such as:

The uniqueness of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which may confer enhanced biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C20H18N6O2S2

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]pyrimidine-5-carboxylate

InChI

InChI=1S/C20H18N6O2S2/c1-3-28-17(27)13-10-22-18(26-20-25-14-6-4-5-7-16(14)30-20)24-15(13)11-29-19-21-9-8-12(2)23-19/h4-10H,3,11H2,1-2H3,(H,22,24,25,26)

InChI Key

MOOMFALCAZGADS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC2=NC=CC(=N2)C)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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